2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride

Description

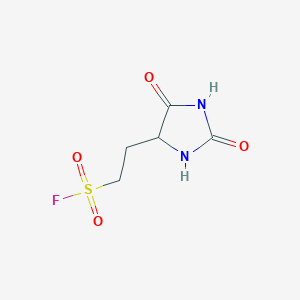

2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride (molecular formula: C₅H₇FN₂O₄S, molecular weight: 234.19) is a sulfonyl fluoride-containing compound classified as a versatile building block in medicinal and chemical synthesis. It is cataloged under EN300-727402 in Enamine Ltd’s Building Blocks Catalogue and is primarily utilized in developing covalent inhibitors due to its reactive sulfonyl fluoride moiety, which selectively modifies nucleophilic residues (e.g., tyrosine, lysine) in target proteins .

Properties

IUPAC Name |

2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O4S/c6-13(11,12)2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFRMHWJIOBACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)C1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride with a fluoride source. The reaction conditions often require a controlled environment with specific temperature and solvent conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment and stringent quality control measures would be essential to ensure consistency and safety in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding sulfonamide.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can form covalent bonds with active site residues .

Comparison with Similar Compounds

Physical Properties :

- Appearance: White solid

- Solubility: Soluble in DMSO and methanol

- Storage: Stable at 2–8°C in a dry environment

The compound’s imidazolidinone core contributes to its structural rigidity, enhancing binding specificity in inhibitor design. Its sulfonyl fluoride group enables irreversible covalent bonding under physiological conditions, a feature exploited in targeted drug discovery and chemical proteomics .

While the provided evidence focuses solely on 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride, a comparative analysis with structurally or functionally related compounds can be inferred from broader chemical principles and analogous research. Below is a synthesized comparison based on common sulfonyl fluoride derivatives and imidazolidinone-containing molecules:

Table 1: Key Properties of Sulfonyl Fluoride-Based Building Blocks

Key Findings:

Reactivity: The imidazolidinone core in 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride enhances target selectivity compared to simpler sulfonyl fluorides like benzene sulfonyl fluoride, which exhibit broader reactivity .

Solubility : Unlike vinyl sulfonyl fluoride (water-soluble), this compound requires polar aprotic solvents (DMSO), limiting its use in aqueous systems but favoring organic-phase reactions.

Stability : Its storage stability at 2–8°C surpasses light-sensitive derivatives like vinyl sulfonyl fluoride, making it practical for long-term experimental workflows.

Limitations in Current Evidence:

The provided sources lack direct experimental data (e.g., kinetic parameters, binding affinities) for this compound. Comparative studies with analogs such as 1,3-dioxo-2-phenylimidazolidine-4-sulfonyl fluoride or tetrahydrothiophene-3-sulfonyl fluoride would require additional structural and functional data to validate differences in reactivity or biological activity.

Biological Activity

Overview of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride

2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative that has garnered interest in biological and medicinal chemistry due to its potential applications in drug design and development. The compound's structure suggests it may interact with various biological targets, particularly enzymes that are susceptible to sulfonylation.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C₅H₈N₂O₄S

- Molecular Weight : Approximately 192.19 g/mol

- Structural Features :

- Imidazolidinone ring

- Sulfonyl fluoride group

The biological activity of sulfonyl fluorides typically involves their ability to act as electrophiles, which can react with nucleophilic sites on proteins, such as cysteine residues. This reactivity can lead to the inhibition of enzymes or modulation of protein function.

Enzyme Inhibition

Research indicates that compounds with sulfonyl fluoride groups can serve as potent inhibitors for various enzymes:

- Proteases : These enzymes often contain nucleophilic serine or cysteine residues that can be targeted by sulfonyl fluorides.

- Carbonic Anhydrases : Sulfonyl fluorides have been studied for their ability to inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms.

Case Studies and Research Findings

- Inhibition of Carbonic Anhydrases : A study demonstrated that sulfonyl fluorides could effectively inhibit carbonic anhydrase activity, leading to potential applications in treating conditions like glaucoma and edema. The inhibition mechanism involved the formation of a covalent bond between the enzyme's active site and the sulfonyl fluoride group.

- Antimicrobial Activity : Some derivatives of sulfonyl fluorides have shown promise in antimicrobial applications. For instance, compounds similar to 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride were tested against various bacterial strains, exhibiting significant inhibitory effects.

- Cancer Research : There is ongoing research into the use of sulfonyl fluorides in cancer therapy. Their ability to selectively target tumor-associated enzymes could lead to novel therapeutic strategies.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride?

The compound is synthesized via nucleophilic substitution or functionalization of imidazolidinone derivatives. A representative method involves reacting a precursor like 4-methyl-2,5-dioxoimidazolidin-4-yl benzonitrile with a sulfonyl fluoride donor in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH). Sodium hydride deprotonates the imidazolidinone, enabling alkylation or sulfonylation . Reaction monitoring via TLC or HPLC is critical to optimize yields, as prolonged reaction times (e.g., 72 hours) may be required for complete conversion .

Advanced: How can researchers resolve discrepancies in reported reactivity of sulfonyl fluoride groups in imidazolidinone derivatives?

Contradictions in reactivity (e.g., unexpected hydrolysis or side reactions) may arise from solvent choice, moisture sensitivity, or competing nucleophiles. For example, DMF, while effective for solubility, can act as a weak nucleophile under basic conditions, leading to byproducts . To address this:

- Experimental Design : Conduct kinetic studies in anhydrous DMF vs. alternative solvents (e.g., acetonitrile) under inert atmospheres.

- Analytical Validation : Use NMR to track sulfonyl fluoride integrity and LC-MS to identify side products .

- Data Cross-Validation : Compare results with structurally analogous compounds, such as 4-(1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl)urea, which shares hydrolytic instability under acidic conditions .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

- and NMR : Confirm the imidazolidinone ring structure and sulfonyl fluoride moiety (e.g., δ ~140 ppm for sulfonyl fluorine in NMR) .

- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm) for the dioxoimidazolidinone group and S=O vibrations (~1350 cm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns to distinguish from impurities .

Advanced: How can researchers mitigate competing side reactions during alkylation of the imidazolidinone core?

Competing reactions (e.g., over-alkylation or ring-opening) are common due to the nucleophilic nitrogen in imidazolidinones. Strategies include:

- Stoichiometric Control : Use substoichiometric NaH (1.1 equiv) to minimize base-induced degradation .

- Temperature Gradients : Perform reactions at 0–5°C to slow aggressive nucleophilic attacks, followed by gradual warming.

- Protecting Groups : Introduce temporary protecting groups (e.g., Boc) on secondary amines, as seen in analogous urea derivatives .

Basic: What are the stability considerations for storing 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride?

The compound is moisture-sensitive due to the sulfonyl fluoride group. Storage recommendations:

- Desiccated Environment : Use vacuum-sealed containers with molecular sieves.

- Temperature : Store at –20°C to prevent thermal hydrolysis.

- Compatibility : Avoid polar protic solvents (e.g., water, alcohols) and strongly basic conditions, which accelerate decomposition .

Advanced: How can computational methods aid in predicting the reactivity of this compound in click chemistry applications?

Density Functional Theory (DFT) calculations can model transition states for sulfonyl fluoride-mediated reactions (e.g., SuFEx click chemistry). Key parameters:

- Electrophilicity : Calculate Fukui indices to predict sulfonyl fluoride’s susceptibility to nucleophilic attack.

- Solvent Effects : Simulate reaction pathways in DMF vs. toluene to align with experimental outcomes .

- Byproduct Analysis : Use molecular dynamics to identify intermediates prone to hydrolysis or dimerization .

Basic: What purification methods are effective for isolating this compound?

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate sulfonyl fluoride products from unreacted starting materials .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data from related imidazolidinones .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (>95%) .

Advanced: How should researchers address conflicting data on the biological activity of imidazolidinone-sulfonyl fluoride hybrids?

Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from:

- Assay Conditions : Variability in buffer pH, temperature, or reducing agents (e.g., DTT) can alter sulfonyl fluoride stability .

- Structural Analogues : Compare activity profiles with derivatives like 1-(2,5-dioxoimidazolidin-4-yl)urea, which lacks the sulfonyl group but retains imidazolidinone bioactivity .

- Dose-Response Curves : Perform IC titrations across multiple cell lines to identify off-target effects .

Basic: What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.

- Ventilation : Work in a fume hood to avoid inhalation of fluoride byproducts.

- Spill Management : Neutralize spills with sodium bicarbonate or specialized fluoride-absorbent materials .

Advanced: How can isotopic labeling (e.g., 18O^{18}\text{O}18O) elucidate mechanistic pathways in sulfonyl fluoride reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.